2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidin-2-yl core substituted with a 3,5-dimethylphenyl group and a sulfanyl-acetamide moiety. The latter is further substituted with a 3-phenylpropyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. Given its structure, it could potentially participate in a variety of organic reactions .Scientific Research Applications
Enzyme Inhibition
Research has highlighted the potential of thieno[3,2-d]pyrimidin-2-yl derivatives as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. For example, Gangjee et al. (2008) discovered that these compounds, especially the classical analogue 4, exhibit significant inhibitory activity against both human TS and DHFR, indicating their potential as therapeutic agents against diseases where rapid cell division is a factor, such as cancer (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Thieno[3,2-d]pyrimidin-2-yl derivatives have also been investigated for their antimicrobial properties. Hafez and El-Gazzar (2017) synthesized novel derivatives showing potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), highlighting their potential as antimicrobial agents (Hafez & El-Gazzar, 2017).
Structural Analysis
The crystal structures of certain derivatives reveal insights into their molecular configuration and interaction potentials. Subasri et al. (2017) studied the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs, providing a foundation for understanding the molecular basis of their biological activity and potential drug design applications (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Drug Design and Molecular Docking
Investigations into the quantum chemical properties and molecular docking studies of derivatives have been conducted to explore their antiviral potency and interaction with proteins. Mary et al. (2020) provided quantum chemical insights into the molecular structure and interactions of novel anti-COVID-19 molecules, demonstrating their potential through molecular docking against SARS-CoV-2 proteins (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-17-13-18(2)15-20(14-17)28-24(30)23-21(10-12-31-23)27-25(28)32-16-22(29)26-11-6-9-19-7-4-3-5-8-19/h3-5,7-8,10,12-15H,6,9,11,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKLHAUHOLSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.